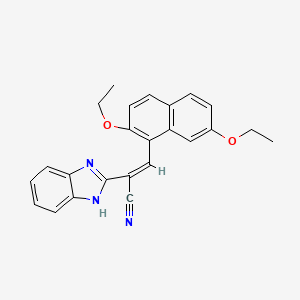![molecular formula C29H23NO7 B3919700 4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)[4-(MORPHOLIN-4-YL)PHENYL]METHYL]CHROMEN-2-ONE](/img/structure/B3919700.png)
4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)[4-(MORPHOLIN-4-YL)PHENYL]METHYL]CHROMEN-2-ONE
Overview
Description
4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)[4-(MORPHOLIN-4-YL)PHENYL]METHYL]CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromanone derivatives. This compound is characterized by its unique structure, which includes two chromen-2-one moieties connected via a phenylmethyl bridge, with additional hydroxy and morpholinyl substituents. The chromanone framework is significant in medicinal chemistry due to its broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)[4-(MORPHOLIN-4-YL)PHENYL]METHYL]CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-2-oxo-chromen-3-yl derivatives with 4-(morpholin-4-yl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)[4-(MORPHOLIN-4-YL)PHENYL]METHYL]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromanone derivatives.
Substitution: Nitro or halogenated chromanone derivatives.
Scientific Research Applications
4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)[4-(MORPHOLIN-4-YL)PHENYL]METHYL]CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)[4-(MORPHOLIN-4-YL)PHENYL]METHYL]CHROMEN-2-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group arrangement but differ in their core structure.
Chroman-4-one derivatives: These compounds have a similar chromanone framework but may have different substituents, leading to varied biological activities
Uniqueness
4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)[4-(MORPHOLIN-4-YL)PHENYL]METHYL]CHROMEN-2-ONE is unique due to its dual chromen-2-one moieties and the presence of both hydroxy and morpholinyl groups, which contribute to its distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-morpholin-4-ylphenyl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO7/c31-26-19-5-1-3-7-21(19)36-28(33)24(26)23(17-9-11-18(12-10-17)30-13-15-35-16-14-30)25-27(32)20-6-2-4-8-22(20)37-29(25)34/h1-12,23,31-32H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRDIUCQSRCBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


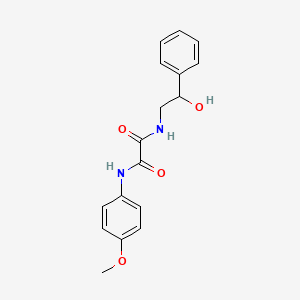
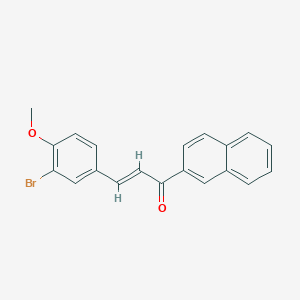
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3919635.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B3919647.png)
![(6Z)-6-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3919652.png)
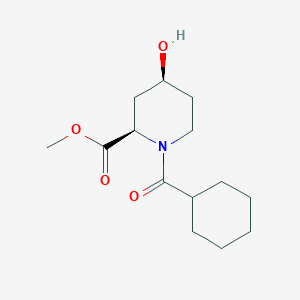
![2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B3919678.png)
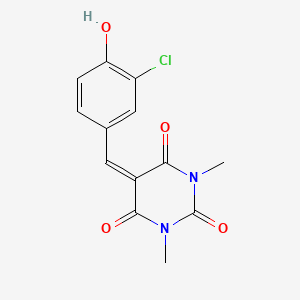
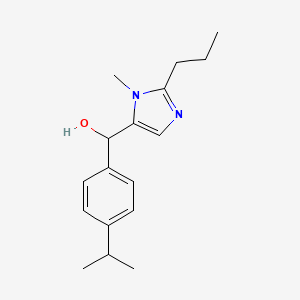
![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3919708.png)
![N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3919710.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B3919718.png)
![3-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3919724.png)
